molecular formula C8H7N3O2S B13968768 2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid CAS No. 71224-94-7

2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid

Cat. No.: B13968768
CAS No.: 71224-94-7
M. Wt: 209.23 g/mol
InChI Key: GUUSZQNYJMJLRQ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid is a heterocyclic compound that features a benzothiazole ring system with hydrazinyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid typically involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate in ethanol. This reaction forms the hydrazinyl derivative, which can then be further functionalized to introduce the carboxylic acid group . Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction, have been employed to synthesize benzothiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity. Techniques like microwave irradiation and one-pot multicomponent reactions are often used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydrazinyl group can form hydrogen bonds with amino acid residues in the enzyme, while the benzothiazole ring can engage in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-1,3-benzothiazole-7-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

71224-94-7

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

2-hydrazinyl-1,3-benzothiazole-7-carboxylic acid

InChI

InChI=1S/C8H7N3O2S/c9-11-8-10-5-3-1-2-4(7(12)13)6(5)14-8/h1-3H,9H2,(H,10,11)(H,12,13)

InChI Key

GUUSZQNYJMJLRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(S2)NN)C(=O)O

Origin of Product

United States

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